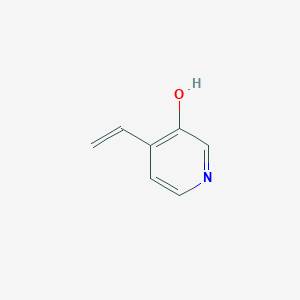

4-Ethenylpyridin-3-ol

Description

Properties

CAS No. |

465519-16-8 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

4-ethenylpyridin-3-ol |

InChI |

InChI=1S/C7H7NO/c1-2-6-3-4-8-5-7(6)9/h2-5,9H,1H2 |

InChI Key |

PUBZPHLGFGMBED-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=NC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethenylpyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Another method includes the use of pyridine derivatives and subsequent functional group transformations to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-ethenylpyridin-3-one.

Reduction: Formation of 4-ethylpyridin-3-ol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Ethenylpyridin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4-ethenylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.

Pyridin-4-ol: Hydroxyl group at the 4-position, lacking the vinyl group.

4-Vinylpyridine: Lacks the hydroxyl group at the 3-position.

Uniqueness: 4-Ethenylpyridin-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in diverse ways, making it a versatile compound for research and industrial applications.

Biological Activity

4-Ethenylpyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an ethenyl group at the 4-position and a hydroxyl group at the 3-position. This structural configuration is crucial for its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 20 | 15 ± 2 |

| S. aureus | 25 | 12 ± 1 |

These findings suggest that this compound could be developed as a potential antibacterial agent, particularly in combating antibiotic-resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against common fungal pathogens such as Candida albicans, showing promising results in inhibiting fungal growth. The effective concentrations were determined through agar diffusion assays, revealing a significant zone of inhibition at higher concentrations.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential in mitigating oxidative stress in biological systems. Its mechanism involves scavenging reactive oxygen species (ROS), thus protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Binding Interactions : It likely interacts with biomolecules such as proteins and nucleic acids, altering their functions.

- Gene Expression Modulation : There is evidence suggesting that it can influence gene expression related to stress responses in cells.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that it was among the most effective compounds tested against ESBL-producing E. coli, with a notable zone of inhibition and favorable MIC values .

Research on Antioxidant Activity

Another research effort focused on the antioxidant properties of this compound. The study demonstrated its effectiveness in reducing oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.